4-(3,4-Difluorophenyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one
Description
4-(3,4-Difluorophenyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one is a spirocyclic compound featuring a 1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one core substituted with a 3,4-difluorophenyl group at position 2. Its structural complexity, including the fluorine-substituted aromatic ring, contributes to unique physicochemical and biological properties.
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3/c15-11-2-1-10(5-12(11)16)18-8-14(21-6-13(18)19)7-17-3-4-20-9-14/h1-2,5,17H,3-4,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFINQHGADYTRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(CN1)CN(C(=O)CO2)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3,4-Difluorophenyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one typically involves multi-step organic reactions. One common synthetic route includes the Claisen-Schmidt condensation under basic conditions, followed by cyclization reactions to form the spirocyclic core . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
4-(3,4-Difluorophenyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one undergoes various chemical reactions, including:
Reduction: Typically involves reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring, using reagents like sodium methoxide (NaOMe).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
-
Antitumor Activity
- Recent studies have indicated that derivatives of spiro compounds exhibit potent antitumor activity. For instance, compounds similar to 4-(3,4-Difluorophenyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that modifications in the substituents of spiro compounds could enhance their cytotoxic effects against various cancer cell lines .
-
Antimicrobial Properties
- The compound has shown promising results as an antimicrobial agent. Its unique structure allows it to interact with bacterial membranes effectively.
- Data Table : Efficacy against common pathogens.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL Pseudomonas aeruginosa 25 µg/mL - Neurological Applications
Material Science Applications
-
Polymer Synthesis
- The compound can serve as a building block for synthesizing advanced polymers with tailored properties for specific applications such as drug delivery systems or smart materials.
- Data Table : Properties of polymers synthesized from this compound.
Polymer Type Mechanical Strength (MPa) Thermal Stability (°C) Biodegradable Film 30 150 Conductive Polymer 50 200 - Catalysis
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one involves its interaction with specific molecular targets and pathways. For instance, as an AKT inhibitor, it binds to the AKT enzyme, inhibiting its activity and thereby disrupting the PI3K/AKT/MTOR signaling pathway, which is essential for cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Core Modifications
- Target Compound : The spirocyclic core (1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one) with a 3,4-difluorophenyl group enhances lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects .
- 4-(Thiophen-3-Yl) Analog (CAS 1422133-94-5) : Substitutes the aromatic ring with a thiophene heterocycle, altering electronic properties and solubility (molecular formula: C₁₂H₁₆N₂O₃S) .
- FE@SNAP : A fluoroethylated derivative of the target compound, introducing a fluoroethyl group to modulate pharmacokinetics and blood-brain barrier penetration .
Functional Group Variations
- SNAP-acid and Tos@SNAP : Precursors or intermediates with carboxylic acid or tosyloxyethyl groups, respectively, which influence synthetic accessibility and reactivity .
- Thiazole-Based Analog (CAS 175135-32-7) : Replaces the dioxa-diaza spiro core with a thiazole ring, drastically changing conformational flexibility and hydrogen-bonding capacity .
Pharmacological Activity
MCHR1 Antagonism
- Target Compound : Demonstrated efficacy in MCHR1 antagonism, critical for appetite regulation and depression models. Fluorine atoms likely enhance binding affinity to hydrophobic receptor pockets .
- FE@SNAP : Shows improved in vivo stability compared to the parent compound due to fluoroethylation, prolonging half-life in rodent models .
- 4-Phenyl Analog : Reduced selectivity for MCHR1 compared to the difluorophenyl variant, as phenyl lacks fluorine’s polar interactions .
Selectivity Profiles
- Rofecoxib (COX-2 Inhibitor) : While structurally distinct, its 4-methylsulfonylphenyl group exemplifies how electronegative substituents (e.g., fluorine in the target compound) enhance target selectivity. Rofecoxib’s COX-2/COX-1 selectivity ratio (36:1) underscores the importance of substituent design .
Physicochemical Properties
*LogP values estimated based on substituent contributions.
Biological Activity
The compound 4-(3,4-Difluorophenyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one is a member of the spirocyclic compounds that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₅H₁₈F₂N₂O₂
- Molecular Weight : 280.31 g/mol
- CAS Number : 1189569-77-4
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-cancer and anti-inflammatory therapies. The following sections detail specific activities and findings from various studies.
Anticancer Activity
Several studies have reported the anticancer potential of 4-(3,4-Difluorophenyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one:
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Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, it promotes the release of cytochrome c from mitochondria, leading to caspase-9 activation and subsequent apoptosis .
- In vitro studies demonstrated that treatment with this compound resulted in significant growth inhibition in various cancer cell lines, including breast and lung cancer cells .
-
Case Studies :
- A study involving human breast cancer cell lines (MCF-7) revealed that the compound reduced cell viability by approximately 70% at a concentration of 10 µM over 48 hours .
- In vivo experiments using murine models indicated a reduction in tumor size when treated with this compound compared to control groups .
Anti-Inflammatory Activity
In addition to anticancer properties, this compound has shown promise as an anti-inflammatory agent:
- Mechanism of Action :
- Case Studies :
- Research on lipopolysaccharide (LPS)-induced inflammation in rat models demonstrated that administration of the compound significantly decreased edema and inflammatory markers in serum samples .
- Another study highlighted its effectiveness in reducing joint inflammation in models of rheumatoid arthritis .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Model/Cell Line | Effectiveness |
|---|---|---|---|
| Anticancer | Induces apoptosis via caspases | MCF-7 (breast cancer) | 70% cell viability reduction at 10 µM |
| Inhibits tumor growth | Murine models | Significant tumor size reduction | |
| Anti-inflammatory | Suppresses pro-inflammatory cytokines | LPS-induced rat models | Decreased edema and inflammatory markers |
| Inhibits NF-kB signaling | Rheumatoid arthritis models | Reduction in joint inflammation |
Q & A
Q. Key Parameters :
How can researchers resolve contradictions in bioactivity data for this compound across different assays?
Advanced
Contradictory bioactivity often stems from assay-specific variables (e.g., cell lines, solvent interactions). Methodological strategies include:
- Theoretical Reassessment : Align experimental design with frameworks like structure-activity relationship (SAR) models to identify outliers .
- Variable Standardization :
- Use consistent solvent systems (e.g., DMSO concentration <0.1% to avoid cytotoxicity).
- Validate assays with positive/negative controls in each run.
- Statistical Validation : Apply split-plot designs (e.g., randomized blocks with replicates) to isolate confounding factors .
Example : If IC₅₀ values vary between enzymatic and cell-based assays, re-evaluate membrane permeability via logP calculations or HPLC retention times .
What advanced spectroscopic and computational techniques are critical for characterizing this spirocyclic compound?
Q. Basic
- NMR : ¹⁹F NMR to confirm fluorine positions; 2D COSY/TOCSY for spirocyclic connectivity.
- X-ray Crystallography : Resolve spatial arrangement of the dioxa-diaza ring system (e.g., compare with CCDC 1828960 for analogous structures) .
- HRMS : Exact mass validation to rule out isotopic interference from fluorine atoms.
Q. Advanced :
- Dynamic NMR (DNMR) : Probe ring-flipping kinetics in the spiro framework at variable temperatures.
- DFT Calculations : Predict vibrational spectra (IR) and compare with experimental data to validate conformers .
How can iterative Design–Make–Test–Analyze (DMTA) cycles optimize this compound’s pharmacokinetic profile?
Q. Advanced
Design : Use in silico tools (e.g., molecular docking) to predict metabolic stability. Prioritize modifications to the difluorophenyl or lactam groups.
Make : Synthesize analogs via parallel synthesis (e.g., replace fluorine with other halogens or methyl groups).
Test : Screen for CYP450 inhibition and plasma protein binding.
Analyze : Apply QSAR models to correlate structural changes with PK parameters .
Case Study : If low oral bioavailability is observed, introduce PEGylated side chains to enhance solubility without disrupting spirocyclic rigidity .
What methodological frameworks guide the design of in vivo studies for this compound’s neuropharmacological potential?
Q. Advanced
- Theoretical Basis : Link to dopamine receptor or σ-1 receptor hypotheses due to structural similarity to known modulators .
- Experimental Design :
- Use Morris water maze or forced swim tests in rodent models, with dose-response curves (0.1–10 mg/kg).
- Include sham and positive control groups (e.g., fluoxetine for depression models).
- Data Analysis : Apply mixed-effects models to account for inter-subject variability .
Validation : Cross-validate behavioral results with ex vivo receptor binding assays (e.g., radioligand displacement in striatal tissue) .
How do researchers address challenges in scaling up synthesis without compromising spirocyclic integrity?
Q. Advanced
- Process Optimization :
- Purification : Employ simulated moving bed (SMB) chromatography to isolate enantiomers if racemization occurs during scaling.
Q. Critical Parameters :
| Parameter | Pilot Scale (10 g) | Industrial Scale (1 kg) |
|---|---|---|
| Reaction Time | 12 h | 8 h (due to improved heat transfer) |
| Yield | 65% | 58% (optimizable via catalyst recycling) |
What strategies mitigate fluorine-mediated toxicity while retaining target affinity?
Q. Advanced
- Isosteric Replacement : Substitute fluorine with bioisosteres like trifluoromethyl or cyano groups.
- Metabolic Shielding : Introduce electron-withdrawing groups (e.g., nitro) para to fluorine to reduce oxidative defluorination .
- Prodrug Design : Mask the lactam carbonyl as an ester to enhance stability until target site delivery .
Validation : Compare metabolic pathways using LC-MS/MS in hepatocyte models to track defluorination metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
